molecular formula C10H14ClNO2S B13633487 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B13633487
M. Wt: 247.74 g/mol
InChI Key: VXWWNZZUXMCZFR-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO2S. It is a sulfonyl chloride derivative of a pyridine ring substituted with three methyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride typically involves the chlorosulfonation of 1-(2,4,6-trimethylpyridin-3-yl)ethane. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process generally requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups on the pyridine ring can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

1-(2,4,6-trimethylpyridin-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C10H14ClNO2S/c1-6-5-7(2)12-8(3)10(6)9(4)15(11,13)14/h5,9H,1-4H3

InChI Key

VXWWNZZUXMCZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(C)S(=O)(=O)Cl)C)C

Origin of Product

United States

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